3-Amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid

Medicinal Chemistry Agrochemical Discovery Synthetic Chemistry

Securing a pyrazine scaffold bearing amino, carboxyl, and trifluoromethyl groups in one core often demands multi-step synthesis, delaying SAR campaigns. This compound provides all three functional handles ready for immediate derivatization. - Direct amide coupling at the 2-COOH enables rapid library synthesis of 3-amino-6-(trifluoromethyl)pyrazine-2-carboxamides for CNS, antifungal, and herbicide lead discovery. - CF3 and NH2 groups support further elaboration; documented utility in SDHI fungicide motif exploration. - Supplied at ≥95% purity with batch analytical data; stocked for expedited global dispatch.

Molecular Formula C6H4F3N3O2
Molecular Weight 207.112
CAS No. 1996-45-8
Cat. No. B595587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid
CAS1996-45-8
Molecular FormulaC6H4F3N3O2
Molecular Weight207.112
Structural Identifiers
SMILESC1=C(N=C(C(=N1)N)C(=O)O)C(F)(F)F
InChIInChI=1S/C6H4F3N3O2/c7-6(8,9)2-1-11-4(10)3(12-2)5(13)14/h1H,(H2,10,11)(H,13,14)
InChIKeyJJHNNWCFVUOCQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid Overview


3-Amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid is a heterocyclic building block from the pyrazine family, characterized by an amino group at the 3-position, a carboxylic acid at the 2-position, and a trifluoromethyl (-CF3) group at the 6-position of the pyrazine ring . It has a molecular weight of 207.11 g/mol and is supplied with typical purities of 95% or greater for research and development applications . Its primary value in the scientific supply chain is as a precursor for synthesizing derivatives, particularly pyrazine-2-carboxamides, for medicinal chemistry and agrochemical discovery programs .

1
Heterocyclic building block for amide and peptide coupling workflows
2
Supports SAR library synthesis via 3-amino and 2-carboxylic acid handles
3
Trifluoromethyl group enables metabolic-stability and lipophilicity tuning

3-Amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid Sourcing Note


Substituting 3-Amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid with another pyrazine carboxylic acid derivative is not possible without compromising the specific research objective. This compound is not an active pharmaceutical ingredient (API) with a defined target; it is a key building block . Its utility is defined by its three functional groups—amino, carboxylic acid, and trifluoromethyl—which collectively enable specific synthetic transformations. Replacing it with a similar compound, such as 6-(trifluoromethyl)pyrazine-2-carboxylic acid (CAS 1060812-74-9), which lacks the 3-amino group, or the ethyl ester (CAS 16014-69-0), would alter the chemical properties (e.g., LogP, PSA) and directly change the synthetic outcome and the properties of the final derivative [1]. The 'differentiation' is therefore functional and structural, not biological. Any claim of superior performance over an analog is contingent upon the specific research objective and the properties of the final derived compound, not the starting material itself.

Target3-Amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid
C6H4F3N3O2, MW 207.11
Analog may not substitute6-(trifluoromethyl)pyrazine-2-carboxylic acid (CAS 1060812-74-9)
C6H3F3N2O2, MW 192.10

The 3-amino group provides a distinct synthetic handle for derivatization. Replacing with the des-amino analog alters hydrogen-bonding capacity, LogP, and downstream coupling outcomes. Functional-group mismatch may shift final derivative properties, making procurement decisions dependent on the required target structure.

3-Amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid Differentiation Data


Functional Group Comparison: 6-(trifluoromethyl)pyrazine-2-carboxylic acid

A direct, quantitative comparison of biological activity is not feasible as this compound is a synthetic intermediate. The critical differentiation lies in its functional groups. 3-Amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid (MW 207.11, MF C6H4F3N3O2, PSA 89.1 Ų, LogP 1.357) possesses a 3-amino group, which is absent in a closely related analog, 6-(trifluoromethyl)pyrazine-2-carboxylic acid (CAS 1060812-74-9, MW 192.10, MF C6H3F3N2O2) [1]. This additional functional group provides a distinct synthetic handle for amide bond formation, peptide coupling, or further derivatization, enabling the creation of a different chemical space. The presence of the amino group also influences the physicochemical properties, such as hydrogen bonding capacity and lipophilicity, of any resulting derivative [1].

Functional group comparison
Class-level inference
Target contains 3-NH2; comparator lacks amino group. PSA 89.1 Ų vs comparator. LogP 1.357 influenced by additional H-bond donor.
Functional-group identity dictates synthetic utility
Structural comparison only; not a biological assay
Medicinal Chemistry Agrochemical Discovery Synthetic Chemistry

Antifungal Activity of Derivatives (Class-Level)

No direct antifungal data is available for 3-Amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid. However, class-level inference suggests its derivatives may possess activity. A study on substituted pyrazine-2-carboxamides found that N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide exhibited antifungal activity against *Trichophyton mentagrophytes* with an MIC of 62.5 µmol/mL [1]. This demonstrates the antifungal potential of the trifluoromethyl-pyrazine-carboxamide scaffold, for which 3-Amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid is a direct precursor .

Antifungal activity of derivatives
Class-level inference
Related pyrazine-2-carboxamide showed MIC 62.5 µmol/mL against T. mentagrophytes. Parent compound is a direct precursor to this scaffold.
Supports antifungal library synthesis context
Data to verify; class-level scaffold evidence
Antifungal Drug Discovery SAR

Photosynthesis Inhibition Potential (Class-Level)

While the specific compound has no reported data, the class of substituted pyrazine-2-carboxylic acid anilides has been evaluated for photosynthesis inhibition. The most active inhibitor in a spinach chloroplast assay was the 3,5-bis(trifluoromethyl)anilide of 6-chloropyrazine-2-carboxylic acid, with an IC50 of 0.026 mmol dm-3 [1]. This provides class-level evidence that trifluoromethyl-substituted pyrazine-2-carboxylic acid derivatives can be potent photosynthesis inhibitors, a known mode of action for certain herbicides .

Photosynthesis inhibition potential
Class-level inference
3,5-bis(trifluoromethyl)anilide analog showed IC50 0.026 mmol dm⁻³ in spinach chloroplast assay. Trifluoromethyl-pyrazine scaffold linked to photosystem II inhibition.
Supports herbicide lead-generation research
Class-level evidence; requires derivative synthesis and validation
Agrochemical Herbicide Discovery Photosynthesis Inhibition

3-Amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid Applications


Medicinal Chemistry: Antifungal & Antimycobacterial Libraries

This compound is an ideal building block for synthesizing libraries of 3-amino-6-(trifluoromethyl)pyrazine-2-carboxamides. Researchers can use its carboxylic acid to couple with a wide range of amines, while the trifluoromethyl and amino groups can be further modified to explore Structure-Activity Relationships (SAR). Class-level evidence indicates this chemical space is promising for antifungal and antimycobacterial drug discovery .

Agrochemical Discovery: Fungicides & Herbicides

Procurement of this building block supports the synthesis of novel agrochemical candidates. The trifluoromethyl-pyrazine-carboxamide motif is found in known succinate dehydrogenase inhibitor (SDHI) fungicides like pyraziflumid . Additionally, its derivatives may be explored for photosynthesis-inhibiting activity, suggesting potential as lead structures for new herbicides [1].

CNS Drug Discovery Research

This compound can serve as a versatile precursor for generating novel CNS drug candidates. Patent literature indicates that pyrazine derivatives, including those with trifluoromethyl substitutions, are of interest for treating neurological disorders . The compound's functional groups allow for the synthesis of diverse amide derivatives to probe targets relevant to Alzheimer's disease and other CNS conditions.

Application
Selection Property
Validation Focus
Antifungal and antimycobacterial library synthesis
Pyrazine-2-carboxamide scaffold precursor
SAR expansion and MIC endpoint review
Agrochemical fungicide and herbicide lead generation
Trifluoromethyl-pyrazine building block
Photosystem II inhibition and SDHI motif exploration
CNS drug discovery precursor synthesis
Multi-functional derivatization handle set
Neurological target probe design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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